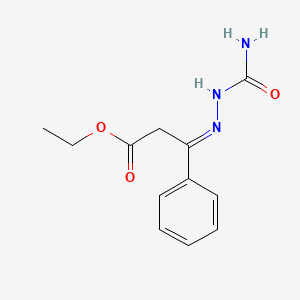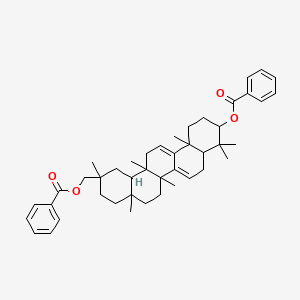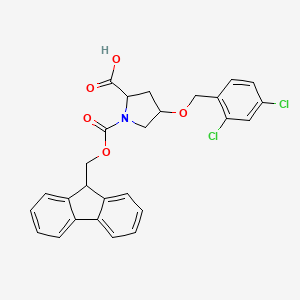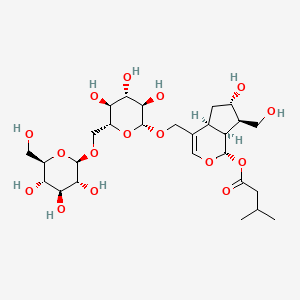
Ethyl 3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C12H15N3O3 isocyanurate de triallyle . C'est un produit chimique polyvalent utilisé dans diverses applications industrielles en raison de ses propriétés uniques. L'isocyanurate de triallyle est un dérivé de la triazine, caractérisé par la présence de trois groupes allyliques attachés à un cycle triazine. Ce composé est connu pour son excellente stabilité thermique et sa résistance à la dégradation chimique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'isocyanurate de triallyle peut être synthétisé par réaction du chlorure de cyanurique avec de l'alcool allylique en présence d'une base comme l'hydroxyde de sodium . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de 50-60 °C. La réaction se déroule par substitution des atomes de chlore du chlorure de cyanurique par des groupes allyliques, conduisant à la formation d'isocyanurate de triallyle .
Méthodes de production industrielle
En milieu industriel, l'isocyanurate de triallyle est produit en utilisant une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'addition continue de chlorure de cyanurique et d'alcool allylique à un réacteur, ainsi qu'une base pour faciliter la réaction. Le produit est ensuite purifié par distillation et cristallisation pour obtenir de l'isocyanurate de triallyle de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L'isocyanurate de triallyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des époxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés.
Substitution : Les groupes allyliques peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent et .
Réduction : Des agents réducteurs tels que et sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, notamment les amines et les alcools .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des époxydes, tandis que la réduction peut produire différents dérivés allyliques .
Applications de la recherche scientifique
L'isocyanurate de triallyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme agent de réticulation dans la synthèse de polymères et de résines.
Biologie : Il sert de réactif dans les tests biochimiques et les études portant sur l'activité enzymatique.
Médecine : La recherche sur son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant dans les dispositifs médicaux est en cours.
Mécanisme d'action
Le mécanisme d'action de l'isocyanurate de triallyle implique sa capacité à former des réticulations entre les chaînes de polymères, améliorant ainsi les propriétés thermiques et mécaniques des matériaux résultants. Les cibles moléculaires comprennent les groupes fonctionnels dans les chaînes de polymères, qui réagissent avec les groupes allyliques de l'isocyanurate de triallyle pour former des liaisons covalentes stables. Ce processus de réticulation améliore la durabilité et la résistance des matériaux à la chaleur et à la dégradation chimique .
Applications De Recherche Scientifique
Triallyl isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Mécanisme D'action
The mechanism of action of triallyl isocyanurate involves its ability to form cross-links between polymer chains, enhancing the thermal and mechanical properties of the resulting materials. The molecular targets include the functional groups in the polymer chains, which react with the allyl groups in triallyl isocyanurate to form stable covalent bonds. This cross-linking process improves the durability and resistance of the materials to heat and chemical degradation .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyanurate de triallyle : Structure similaire mais avec des groupes fonctionnels différents.
Triazine de triallyle : Un autre dérivé de la triazine avec des applications similaires.
Mélamine de triallyle : Utilisé dans des applications industrielles similaires mais avec des propriétés différentes.
Unicité
L'isocyanurate de triallyle se distingue par sa stabilité thermique et sa résistance à la dégradation chimique supérieures à celles d'autres composés similaires. Sa structure unique permet une réticulation efficace, ce qui le rend très précieux dans la production de matériaux haute performance .
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
ethyl (3E)-3-(carbamoylhydrazinylidene)-3-phenylpropanoate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(14-15-12(13)17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,15,17)/b14-10+ |
Clé InChI |
CKMYNJARBDZYHV-GXDHUFHOSA-N |
SMILES isomérique |
CCOC(=O)C/C(=N\NC(=O)N)/C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)CC(=NNC(=O)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12300831.png)
![1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12300832.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)


